N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
“N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide”, is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The proton located at the 2-position of Pyrrolo [2,3- d ]pyrimidine displayed a distinctive signal within the chemical shift range of 8.34–8.38 ppm .Scientific Research Applications
Anti-inflammatory Applications
Pyrimidine derivatives are known for their anti-inflammatory properties. They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable in the research and development of new anti-inflammatory drugs.
Anticancer Activity
The structural similarity of pyrimidines to nucleotide bases of DNA and RNA makes them important in cancer research. Pyrimidine derivatives have been designed and developed for their anticancer activity, with many showing promise in in vitro studies . They are part of several drugs like zidovudine and methotrexate, highlighting their potential in therapeutic applications.
Synthesis of Novel Compounds
Pyrimidines serve as key intermediates in the synthesis of novel compounds. Their synthetic versatility allows for the generation of structurally diverse derivatives, which can lead to the discovery of new drugs with various pharmacological activities .
Structure-Activity Relationship (SAR) Studies
SAR studies of pyrimidine derivatives are crucial for understanding their pharmacological effects. Detailed SAR analysis helps in the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity . These studies are fundamental in drug design and development.
Pharmacological Activity Evaluation
Novel pyrimidine derivatives undergo pharmacological activity evaluation to determine their efficacy. For example, triazole-containing pyrimidine derivatives have been tested for their activity on cancer cell lines using assays like the MTT assay . This is a critical step in the validation of their potential as drugs.
Microwave-Mediated Synthesis
Microwave mediation is a technique used in the synthesis of pyrimidine derivatives, which can improve yields and reduce reaction times. This method has been successfully applied in the synthesis of compounds like racemic monastrol , demonstrating the utility of pyrimidines in modern synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction results in the inhibition of cell proliferation, particularly in cancer cells. The compound’s structure, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, is key to its interaction with CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption leads to cell cycle arrest, preventing the cells from proliferating . The downstream effects include the induction of apoptosis and the reduction of tumor growth .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation, induction of apoptosis, and reduction of tumor growth . These effects are primarily due to the compound’s interaction with CDK2 and the resulting disruption of the cell cycle .
Future Directions
properties
IUPAC Name |
N-(2-methoxyethyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-4-5-13-18-14-11(16(22)20(13)9-10)8-12(19(14)2)15(21)17-6-7-23-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAAUOYEEHONCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCCOC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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